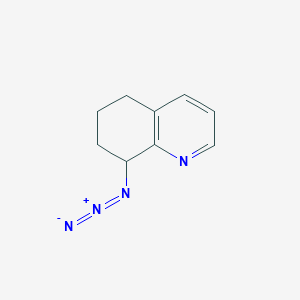

8-Azido-5,6,7,8-tetrahydroquinoline

Descripción

8-Azido-5,6,7,8-tetrahydroquinoline (C₉H₁₀N₄, CAS EN300-651635) is a nitrogen-rich heterocyclic compound featuring an azide (-N₃) group at the 8-position of the partially saturated quinoline scaffold . Its synthesis typically begins with rac-5,6,7,8-tetrahydroquinolin-8-ol, which undergoes substitution to introduce the azide functionality via protocols adapted from Uenishi and Hamada . The azide group confers high reactivity, making this compound a versatile intermediate for further transformations, such as Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Propiedades

Fórmula molecular |

C9H10N4 |

|---|---|

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

8-azido-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 |

Clave InChI |

OHRZQMSCHXLGEU-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Derivatives

The tetrahydroquinoline core allows diverse functionalization at the 8-position. Key analogs include:

8-Hydroxy-5,6,7,8-tetrahydroquinoline (C₉H₁₁NO, CAS 14631-46-0)

8-Lithio-5,6,7,8-tetrahydroquinoline (C₉H₁₀LiN)

Table 1: Structural and Physical Properties

Table 2: Catalytic Performance of 8-Amino Derivative in Asymmetric Transfer Hydrogenation

| Substrate | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| 1-Aryl-3,4-dihydroisoquinoline | [Ir(Cp*)(CAMPY)]Cl | Up to 98% ee |

| 1-(4-Fluorophenyl)-DHIQ | [Ru(cymene)(Me-CAMPY)] | 92% ee |

Reactivity and Stability

- Azide Group : Thermally unstable; prone to explosive decomposition if mishandled. Requires inert atmosphere storage .

- Amino Group: Air-stable but sensitive to oxidation. Forms stable coordination complexes with transition metals (e.g., Ir, Ru) .

- Hydroxy Group : Participates in hydrogen bonding and acid-base reactions. Less reactive than azide/amine in metal coordination .

Chirality and Stereochemical Control

The 8-amino derivative is synthesized as a racemate but can be resolved into enantiomers for asymmetric catalysis . In contrast, the azide precursor is typically racemic, limiting its direct use in enantioselective reactions unless chiral auxiliaries are introduced .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.